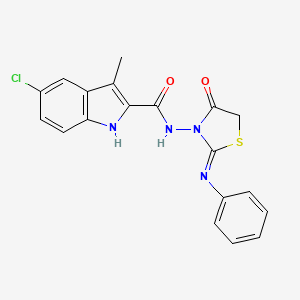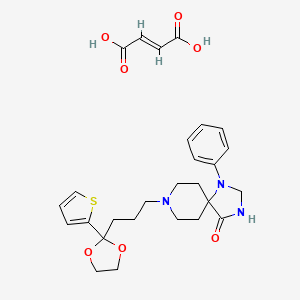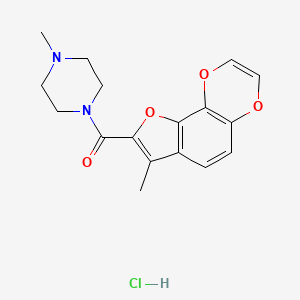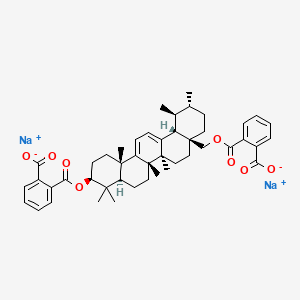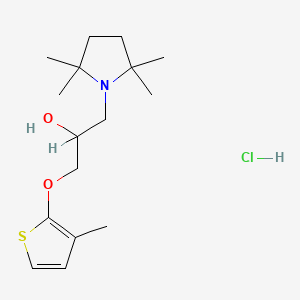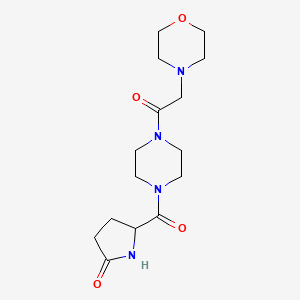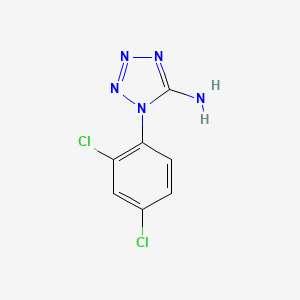
5-Amino-1-(2,4-dichlorophenyl)tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2,4-dichlorophenyl)tetrazole is a chemical compound with the molecular formula C7H5Cl2N5. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2,4-dichlorophenyl)tetrazole typically involves the reaction of 2,4-dichlorophenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions. These methods aim to achieve high yields with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,4-dichlorophenyl)tetrazole undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted tetrazoles .
Scientific Research Applications
5-Amino-1-(2,4-dichlorophenyl)tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 5-Amino-1-(2,4-dichlorophenyl)tetrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as cytochrome P450, which plays a role in drug metabolism. This inhibition can lead to the modulation of various biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
5-Aminotetrazole: A simpler derivative with similar chemical properties.
1,5-Diaminotetrazole: Another tetrazole derivative with two amino groups.
5-Phenyltetrazole: A tetrazole derivative with a phenyl group instead of a dichlorophenyl group
Uniqueness
5-Amino-1-(2,4-dichlorophenyl)tetrazole is unique due to the presence of both amino and dichlorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
30895-27-3 |
|---|---|
Molecular Formula |
C7H5Cl2N5 |
Molecular Weight |
230.05 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C7H5Cl2N5/c8-4-1-2-6(5(9)3-4)14-7(10)11-12-13-14/h1-3H,(H2,10,11,13) |
InChI Key |
WOEULINOTMQOJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=NN=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


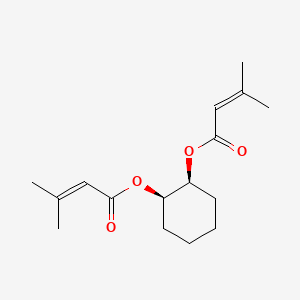

![ethyl (2S,3S)-3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12759715.png)
